molecular formula C7H13NO2 B14645222 Cyclopropanol, 1,1'-(methylimino)bis- CAS No. 55056-07-0

Cyclopropanol, 1,1'-(methylimino)bis-

Cat. No.: B14645222
CAS No.: 55056-07-0
M. Wt: 143.18 g/mol
InChI Key: ZTDOYYZJSUEZQR-UHFFFAOYSA-N
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Description

Cyclopropanol, 1,1’-(methylimino)bis- is an organic compound characterized by a cyclopropane ring with hydroxyl groups and a methylimino group attached. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanol, 1,1’-(methylimino)bis- involves several methods. One common approach is the reaction of bimetallic CH₂(ZnI)₂ with α-chloroaldehydes, which enables a diastereoselective synthesis of trans-2-substituted cyclopropanols . Another method involves the titanium(IV)isopropoxide-catalyzed reaction of esters with ethylmagnesium bromide . Additionally, the addition of diverse organometallic reagents to 1-phenylsulfonylcyclopropanols allows for the synthesis of 1-substituted cyclopropanols .

Industrial Production Methods

Industrial production methods for Cyclopropanol, 1,1’-(methylimino)bis- typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanol, 1,1’-(methylimino)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl and methylimino groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Cyclopropanol, 1,1’-(methylimino)bis- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropanol, 1,1’-(methylimino)bis- involves its interaction with molecular targets and pathways. The compound’s cyclopropane ring and functional groups enable it to participate in various chemical reactions, influencing biological and chemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanol, 1,1’-(methylimino)bis- stands out due to its combination of a cyclopropane ring, hydroxyl groups, and a methylimino group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

55056-07-0

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-[(1-hydroxycyclopropyl)-methylamino]cyclopropan-1-ol

InChI

InChI=1S/C7H13NO2/c1-8(6(9)2-3-6)7(10)4-5-7/h9-10H,2-5H2,1H3

InChI Key

ZTDOYYZJSUEZQR-UHFFFAOYSA-N

Canonical SMILES

CN(C1(CC1)O)C2(CC2)O

Origin of Product

United States

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